molecular formula C10H21N3O3 B15046825 tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate

Cat. No.: B15046825
M. Wt: 231.29 g/mol
InChI Key: IQFCEJTWEISRPL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group, an amino-hydroxyimino moiety, and a branched methylpropyl chain. The hydroxyimino (NH-O) group confers hydrogen-bonding and metal-chelating capabilities, while the tert-butyl group enhances steric bulk, influencing solubility and conformational stability. This compound is hypothesized to serve as a pharmaceutical intermediate or a ligand in coordination chemistry due to its functional versatility.

Properties

IUPAC Name

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCEJTWEISRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with N-methyl-N’-hydroxycarbamimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing the tert-butyl carbamate backbone but differing in substituents and functional groups.

Table 1: Comparative Analysis of Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Features Solubility Trends Potential Applications
tert-Butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate C10H20N3O3 (hypothetical) ~230.29 Amino, hydroxyimino, N-methylcarbamate Branched 2-methylpropyl chain Moderate in polar solvents Pharmaceutical intermediates
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Not provided Data unclear (e.g., 179.24*) Chloro, dioxo-naphthalene, carbamate Aromatic naphthalene ring substituent Low (hydrophobic aromatic) Materials science, synthetic chemistry
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate C8H16N2O2S 204.29 Thioxo, amino, carbamate Linear propyl chain with thioxo Low (thio group) Thiol biochemistry, alkylation
tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate C9H16N2O3 200.23 Cyano, hydroxy, carbamate Cyano and hydroxy on propyl High (polar groups) Organic synthesis intermediates

*Note: The value 179.24 in may represent crystallographic data (e.g., torsion angles) rather than molecular weight.

Functional Group Impact on Properties

Hydroxyimino vs. Thioxo: The hydroxyimino group in the main compound enhances hydrogen bonding and metal coordination compared to the thioxo group in ’s analog, which may exhibit higher nucleophilicity .

Aromatic vs. Aliphatic Substituents: The naphthalene-containing compound () shows lower solubility due to aromatic hydrophobicity, contrasting with the polar hydroxyimino and cyano groups in other analogs .

Solubility and Reactivity Trends

  • Hydroxyimino Group: Moderately polar, enabling solubility in alcohols or aqueous-organic mixtures.
  • Thioxo Group : Less polar, reducing solubility but increasing reactivity in thiol-disulfide exchange reactions .
  • Cyano Group: Electron-withdrawing nature stabilizes intermediates, making ’s compound suitable for hydrolysis to amides .

Biological Activity

Tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)-N-methylcarbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)NCC(C(=N)O)=O

Research indicates that this compound exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses.

  • Neuroprotective Effects : The compound has been shown to protect astrocytes from amyloid-beta (Aβ) induced toxicity. In vitro studies demonstrated that it can enhance cell viability in the presence of Aβ 1-42, suggesting a potential role in mitigating neurodegenerative diseases such as Alzheimer's disease .
  • Inhibition of Enzymatic Activity : It acts as an inhibitor for enzymes involved in amyloidogenesis. Specifically, it has demonstrated inhibitory effects on β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity Effect Reference
NeuroprotectionIncreased astrocyte viability
β-secretase inhibitionIC₅₀ = 15.4 nM
Acetylcholinesterase inhibitionKᵢ = 0.17 μM
Aβ aggregation inhibition85% inhibition at 100 μM
Cytokine modulationReduced TNF-α production

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study assessed the protective effects of the compound on astrocytes exposed to Aβ 1-42. Results indicated a significant increase in cell viability when treated with this compound compared to controls .
  • In Vivo Studies : In animal models, the compound was evaluated for its effects on cognitive decline induced by scopolamine. Although it showed some protective effects, they were not statistically significant compared to standard treatments like galantamine, indicating further research is needed to optimize its bioavailability and efficacy in vivo .

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